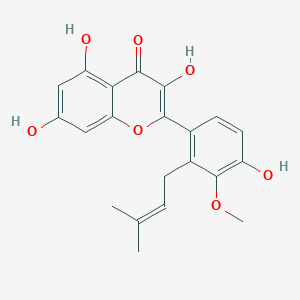
2'-Prenylisorhamnetin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Prenylisorhamnetin is a naturally occurring flavonoid compound known for its potent antioxidant and anti-inflammatory properties. It is chemically identified as 3,5,7-trihydroxy-2-[4-hydroxy-3-methoxy-2-(3-methylbut-2-enyl)phenyl]chromen-4-one and has a molecular formula of C21H20O7. This compound is found in various plants and has been extensively studied for its potential therapeutic benefits, including its role in combating cancer, cardiovascular diseases, and neurodegenerative conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Prenylisorhamnetin typically involves the prenylation of isorhamnetin. Prenylation is a biochemical modification where a prenyl group is added to a molecule. This process can be catalyzed by prenyltransferases, which facilitate the transfer of prenyl groups from prenyl donors to acceptor molecules . The reaction conditions often include the use of organic solvents and specific temperature and pH conditions to optimize the yield.
Industrial Production Methods: Industrial production of 2’-Prenylisorhamnetin may involve the extraction of the compound from plant sources or the use of biotechnological methods to enhance production. Techniques such as enzymatic hydrolysis and biotransformation using microbial cultures are employed to increase the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Prenylisorhamnetin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-Prenylisorhamnetin, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
2’-Prenylisorhamnetin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study flavonoid chemistry and the effects of prenylation on the chemical properties of flavonoids.
Biology: The compound is studied for its role in cellular processes, including its antioxidant and anti-inflammatory effects.
Medicine: Research has shown that 2’-Prenylisorhamnetin has potential therapeutic benefits in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties.
Wirkmechanismus
The mechanism of action of 2’-Prenylisorhamnetin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation . Key molecular targets include nuclear receptors, kinases, and G protein-coupled receptors . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes .
Vergleich Mit ähnlichen Verbindungen
2’-Prenylisorhamnetin is unique among flavonoids due to its prenyl group, which enhances its biological activity and bioavailability. Similar compounds include:
Isorhamnetin: A non-prenylated flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid with potent antioxidant effects but lacking the prenyl group, which may affect its bioavailability and potency.
Kaempferol: A flavonoid with similar structural features but different biological activities due to the absence of the prenyl group.
Eigenschaften
Molekularformel |
C21H20O7 |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
3,5,7-trihydroxy-2-[4-hydroxy-3-methoxy-2-(3-methylbut-2-enyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O7/c1-10(2)4-5-12-13(6-7-14(23)20(12)27-3)21-19(26)18(25)17-15(24)8-11(22)9-16(17)28-21/h4,6-9,22-24,26H,5H2,1-3H3 |
InChI-Schlüssel |
ZKZZUIRTCQKWIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C=CC(=C1OC)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



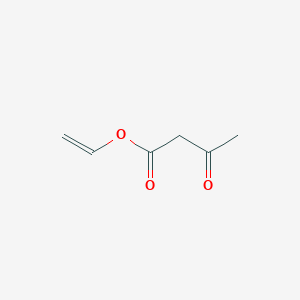

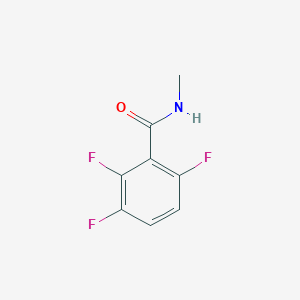
![ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate](/img/structure/B14754987.png)

![Naphtho[2,3-f]quinoxaline](/img/structure/B14755003.png)
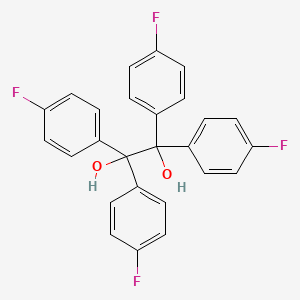
![[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14755020.png)
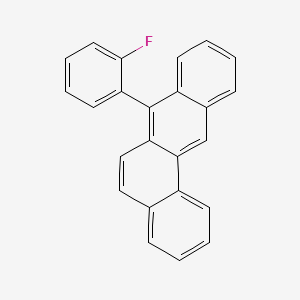
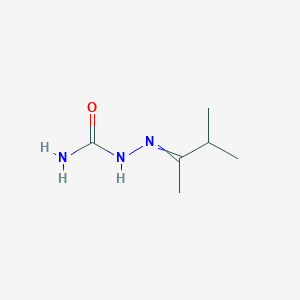
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide](/img/structure/B14755025.png)
![3-[1-(4-Chloro-benzyl)-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylen-2-yl]-2,2-dimethyl-propionic acid](/img/structure/B14755053.png)

